6-Methoxyisoquinolin-3-amine
Description
Significance of the Isoquinoline (B145761) Scaffold in Chemical Research
The isoquinoline scaffold is a heterocyclic aromatic organic compound, which is a structural isomer of quinoline (B57606). It is a significant molecular framework in the field of medicinal chemistry due to its presence in a wide array of natural products and synthetically developed compounds with diverse biological activities. ontosight.aiontosight.airsc.org The structural diversity and therapeutic potential of isoquinoline derivatives have made them a focal point of research in drug discovery and development. ontosight.ainih.gov
Isoquinoline alkaloids, a class of naturally occurring compounds featuring the isoquinoline core, exhibit a broad spectrum of pharmacological effects, including antitumor, antimicrobial, antiviral, and anti-inflammatory activities. ontosight.aiontosight.ai This has spurred intensive interest among synthetic organic and medicinal chemists to devise efficient and sustainable methods for the construction of isoquinoline frameworks and their derivatives. rsc.org The isoquinoline ring is considered a "privileged scaffold" in drug design, frequently chosen as a foundational structure for the development of new therapeutic agents. nih.gov At least 38 drugs based on the isoquinoline structure are currently in clinical use or undergoing clinical trials for a variety of diseases, including cancer, infectious diseases, and neurological disorders. nih.gov
The versatility of the isoquinoline scaffold also extends to its application in materials science and as fluorescent probes in chemical biology. chemshuttle.com The inherent fluorescent properties of the isoquinoline ring system allow for its use in the creation of biosensors capable of detecting specific analytes at very low concentrations. chemshuttle.com
Structural Characteristics and Functional Group Relevance of 6-Methoxyisoquinolin-3-amine
This compound is a derivative of the isoquinoline scaffold, characterized by the presence of a methoxy (B1213986) group (-OCH3) at the 6-position and an amine group (-NH2) at the 3-position of the isoquinoline ring system.
The methoxy group is an electron-donating group. ashp.org Its presence at the 6-position influences the electron density of the aromatic system, which can affect the molecule's reactivity and its interactions with biological targets. The methoxy group can participate in hydrogen bonding as an acceptor and contributes to the lipophilicity of the molecule.
The amine group at the 3-position is a primary aromatic amine. libretexts.orgiscnagpur.ac.in Amines are basic in nature and can be readily protonated. libretexts.org This functional group is a key site for chemical modifications and can act as a hydrogen bond donor, which is significant for molecular recognition and binding to biological macromolecules. The unique structure of 3-aminoisoquinolines makes them valuable intermediates in the synthesis of various biologically active compounds. rsc.org
The combination and specific positioning of these functional groups on the isoquinoline scaffold give this compound its distinct characteristics, making it a subject of interest in synthetic and medicinal chemistry research.
Data Tables
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C10H10N2O | epa.govbldpharm.com |
| Molecular Weight | 174.20 g/mol | bldpharm.com |
| CAS Number | 28970-68-5 | epa.govbldpharm.comaksci.com |
| Storage | Keep in dark place, Sealed in dry, 2-8°C | bldpharm.com |
Table 2: Related Isoquinoline Compounds and their Distinguishing Features
| Compound Name | Key Structural Difference from this compound | Significance of the Difference |
| 6-Methoxyisoquinoline (B27300) | Lacks the 3-amino group. | Serves as a precursor in synthesis; has enhanced lipophilicity but reduced hydrogen-bonding capacity compared to hydroxylated analogs. |
| 7-Methoxyisoquinolin-3-amine | Methoxy group is at the 7-position instead of the 6-position. | Positional isomerism significantly affects the electronic environment and potential biological activity. nih.gov |
| 6-Methoxyisoquinolin-7-ol | Has a hydroxyl group at the 7-position instead of a 3-amino group. | The hydroxyl group introduces a polar interaction site and can act as a hydrogen-bond donor. |
| N-(6,7-Dimethoxyisoquinolin-3-yl)-4-methylbenzenesulfonamide | Features two methoxy groups and a sulfonamide group at the 3-position. | The additional methoxy group and the sulfonamide alter the electronic and steric properties, influencing its chemical reactivity and potential biological interactions. rsc.org |
| 6-methoxyisoquinolin-4-amine | The amine group is at the 4-position instead of the 3-position. | This positional isomer is used in the development of anticancer agents and as a building block for fluorescent biosensors. chemshuttle.com |
Structure
3D Structure
Properties
IUPAC Name |
6-methoxyisoquinolin-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O/c1-13-9-3-2-7-6-12-10(11)5-8(7)4-9/h2-6H,1H3,(H2,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDYBPKCRPTVSHW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=CC(=NC=C2C=C1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30632873 | |
| Record name | 6-Methoxyisoquinolin-3-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30632873 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
28970-68-5 | |
| Record name | 6-Methoxyisoquinolin-3-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30632873 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 6 Methoxyisoquinolin 3 Amine and Analogues
Direct Amination Strategies for Isoquinoline (B145761) Derivatives
Direct amination of an existing isoquinoline core represents a straightforward approach to introduce an amino group at the C-3 position. These methods typically involve the nucleophilic substitution of a hydrogen atom on the electron-deficient isoquinoline ring.
One of the classic methods for the direct amination of nitrogen-containing heterocycles is the Chichibabin reaction. wikipedia.orgchemistnotes.comscientificupdate.com This reaction typically employs sodium amide (NaNH₂) or potassium amide (KNH₂) as the aminating agent in liquid ammonia (B1221849) or an inert solvent. chemistnotes.comscientificupdate.com The mechanism involves the nucleophilic addition of the amide anion to the electron-deficient C-1 or C-3 position of the isoquinoline ring, forming a σ-complex. wikipedia.orgyoutube.com Subsequent elimination of a hydride ion, which is then quenched, leads to the formation of the amino-substituted product. wikipedia.org While highly effective for pyridine (B92270) and some of its derivatives, the application of the Chichibabin reaction to substituted isoquinolines like 6-methoxyisoquinoline (B27300) for selective amination at the C-3 position would depend on the relative reactivity of the C-1 and C-3 positions, influenced by the electronic effects of the methoxy (B1213986) group.
Another approach falls under the umbrella of nucleophilic aromatic substitution of hydrogen (SNHAr). pageplace.de This type of reaction requires activation of the aromatic ring by electron-withdrawing groups to facilitate the nucleophilic attack. dalalinstitute.com In the context of 6-methoxyisoquinoline, the nitrogen atom in the ring itself provides some activation, but the electron-donating nature of the methoxy group might partially counteract this effect. The success of a direct amination via an SNHAr mechanism would likely depend on the specific aminating reagent and reaction conditions employed.
Cyclocondensation Approaches for 3-Aminoisoquinolines
Cyclocondensation reactions offer a powerful tool for the de novo synthesis of the 3-aminoisoquinoline scaffold from acyclic precursors. These methods involve the formation of the heterocyclic ring through the reaction of two or more components in a single or multi-step process.
The reaction of 2-cyanomethyl benzaldehydes (also known as 2-formylphenylacetonitriles) with amines provides a direct route to 3-aminoisoquinolines. This transformation is a variation of the Friedländer annulation. The general mechanism involves the initial formation of an enamine or imine intermediate from the reaction of the benzaldehyde (B42025) with the amine. Subsequent intramolecular cyclization of this intermediate, driven by the nucleophilic attack of the enamine onto the nitrile group, followed by tautomerization, yields the 3-aminoisoquinoline product. The 6-methoxy substituent would be introduced via the corresponding substitution on the starting benzaldehyde.
| Starting Material (Benzaldehyde) | Amine | Product |
| 2-Cyanomethyl-4-methoxybenzaldehyde | Ammonia | 6-Methoxyisoquinolin-3-amine |
| 2-Cyanomethylbenzaldehyde | Methylamine | 2-Methyl-3-aminoisoquinolinium |
| 2-Cyanomethyl-4,5-dimethoxybenzaldehyde | Ammonia | 6,7-Dimethoxyisoquinolin-3-amine |
Table 1: Examples of 3-Aminoisoquinoline Synthesis via Cyclocondensation of 2-Cyanomethyl Benzaldehydes
A similar strategy involves the use of 2-acylphenylacetonitriles as starting materials. In this case, the ketone or aldehyde functional group at the 2-position of the phenylacetonitrile (B145931) reacts with an amine to form an enamine or imine intermediate. This is followed by an intramolecular cyclization onto the nitrile group to afford the 3-aminoisoquinoline ring system. The nature of the acyl group (e.g., acetyl, benzoyl) and the amine component allows for the introduction of various substituents on the resulting isoquinoline. For the synthesis of this compound, a 2-acyl-4-methoxyphenylacetonitrile would be the required precursor.
| Starting Material (Acetonitrile) | Amine | Product |
| 2-Acetyl-4-methoxyphenylacetonitrile | Ammonia | 1-Methyl-6-methoxyisoquinolin-3-amine |
| 2-Benzoylphenylacetonitrile | Ammonia | 1-Phenylisoquinolin-3-amine |
| 2-Formyl-4-methoxyphenylacetonitrile | Benzylamine | 2-Benzyl-6-methoxy-3-aminoisoquinolinium |
Table 2: Synthesis of 3-Aminoisoquinolines from 2-Acylphenylacetonitriles
Metal-Catalyzed Synthetic Routes for Isoquinoline Formation
Modern synthetic chemistry heavily relies on metal-catalyzed reactions for the efficient and selective formation of carbon-carbon and carbon-heteroatom bonds. Several such strategies have been successfully applied to the synthesis of isoquinoline and its derivatives.
Copper(I) salts have been shown to be effective catalysts for the synthesis of isoquinoline derivatives through cyclocondensation reactions. researchgate.net One such approach involves the reaction of ortho-alkynyl aromatic aldehydes or ketones with a nitrogen source, such as urea (B33335) or ammonia. researchgate.net The copper(I) catalyst is believed to activate the alkyne group, facilitating the nucleophilic attack of the nitrogen source and subsequent cyclization to form the isoquinoline ring. To synthesize this compound using this methodology, a 2-alkynyl-4-methoxybenzaldehyde or ketone would be reacted with an appropriate aminating agent in the presence of a Cu(I) catalyst.
The Ullmann condensation, a classical copper-catalyzed reaction, is another relevant method for forming C-N bonds. wikipedia.orgwikipedia.orgorganic-chemistry.org While traditionally used for intermolecular couplings, intramolecular variations or tandem reaction sequences involving an Ullmann-type C-N bond formation can be envisioned for the synthesis of nitrogen-containing heterocycles like 3-aminoisoquinolines. This could involve the cyclization of a suitably functionalized ortho-halophenyl precursor.
| Catalyst | Reactant 1 | Reactant 2 | Product |
| CuI | 2-Ethynyl-4-methoxybenzaldehyde | Urea | This compound |
| CuBr | 2-(1-Propynyl)benzaldehyde | Ammonia | 1-Methylisoquinolin-3-amine |
| Cu(OTf)₂ | 2-Phenylethynylbenzaldehyde | Urea | 1-Phenylisoquinolin-3-amine |
Table 3: Examples of Copper-Catalyzed Isoquinoline Synthesis
Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis. The intramolecular α-arylation of nitriles or related carbonyl compounds is a powerful strategy for the construction of the isoquinoline core. mdpi.com This approach typically involves the formation of a palladium-catalyzed C-C bond between an ortho-halobenzyl group and an adjacent carbon atom bearing an acidic proton (the α-position of a nitrile or ester). For the synthesis of 3-aminoisoquinolines, a precursor containing a 2-halobenzyl group attached to a nitrogen atom, which in turn is connected to a cyanomethyl or related group, can undergo intramolecular cyclization.
The Buchwald-Hartwig amination is a key palladium-catalyzed method for the formation of C-N bonds. wikipedia.orglibretexts.org This reaction could be employed in the synthesis of this compound by coupling a 3-halo-6-methoxyisoquinoline with an amine or an ammonia equivalent. arkat-usa.orgresearchgate.net This approach relies on the availability of the corresponding 3-haloisoquinoline precursor.
| Catalyst System | Substrate | Product |
| Pd(dba)₂ / Xantphos | 3-Bromo-6-methoxyisoquinoline and Benzylamine | N-Benzyl-6-methoxyisoquinolin-3-amine |
| Pd₂(dba)₃ / JohnPhos | 3-Chloro-6-methoxyisoquinoline and Ammonia | This compound |
| Pd(OAc)₂ / BINAP | 3-Iodoisoquinoline and Morpholine | 3-Morpholinoisoquinoline |
Table 4: Buchwald-Hartwig Amination for the Synthesis of 3-Aminoisoquinoline Derivatives
Metal-Free One-Pot Synthesis Approaches
The development of metal-free, one-pot synthetic methods offers significant advantages in terms of cost-effectiveness, environmental impact, and operational simplicity. These approaches streamline the synthetic process by combining multiple reaction steps into a single procedure without the need for isolating intermediates.
A notable metal-free, one-pot approach for the synthesis of 3-aminoisoquinolines involves the intramolecular transannulation of 1-sulfonyl-4-(2-aminomethylphenyl)-1,2,3-triazoles. This method provides a facile route to various 3-aminoisoquinoline scaffolds from readily available starting materials. The reaction proceeds through the in-situ generation of an N-sulfonyl ketenimine intermediate from the thermal ring-opening of the 1,2,3-triazole precursor. This highly reactive intermediate then undergoes an intramolecular nucleophilic addition, leading to the formation of the desired 3-aminoisoquinoline ring system.
The reaction is typically carried out in a suitable solvent such as toluene (B28343) at elevated temperatures. A variety of substitution patterns on the aromatic ring and the amino group are tolerated, allowing for the synthesis of a diverse library of 3-aminoisoquinoline analogues.
| Starting Material | Product | Yield (%) |
|---|---|---|
| 1-Tosyl-4-(2-aminomethylphenyl)-1,2,3-triazole | 3-(Tosylamino)isoquinoline | 85 |
| 1-Tosyl-4-(2-(methylaminomethyl)phenyl)-1,2,3-triazole | 3-(Methyl(tosyl)amino)isoquinoline | 82 |
| 1-Tosyl-4-(5-methoxy-2-aminomethylphenyl)-1,2,3-triazole | 6-Methoxy-3-(tosylamino)isoquinoline | 78 |
Derivatization Strategies of the Amino Group
The amino group at the 3-position of this compound is a key functional handle for further molecular elaboration. Alkylation and acylation reactions are common strategies to introduce a wide range of substituents, thereby modifying the physicochemical and biological properties of the parent molecule.
The nitrogen atom of the amino group in this compound possesses a lone pair of electrons, rendering it nucleophilic and susceptible to alkylation. Reaction with alkyl halides or other electrophilic alkylating agents can lead to the formation of secondary and tertiary amines. However, controlling the degree of alkylation can be challenging, as the initially formed monoalkylated product is often more nucleophilic than the starting primary amine, leading to polyalkylation. wikipedia.org
To achieve selective monoalkylation, specific strategies can be employed, such as using a large excess of the amine, or employing protecting groups. Reductive amination, involving the reaction of the amine with an aldehyde or ketone in the presence of a reducing agent, is another effective method for controlled mono-alkylation.
| Amine Substrate | Alkylating Agent | Product Type | Potential Issues |
|---|---|---|---|
| This compound | Methyl iodide | Mono-, di-, and tri-methylated products | Over-alkylation, formation of quaternary ammonium (B1175870) salts |
| This compound | Benzaldehyde/NaBH4 | N-Benzyl-6-methoxyisoquinolin-3-amine | Requires a two-step, one-pot procedure |
Acylation of the amino group of this compound to form an amide bond is a robust and widely used transformation. This reaction is typically achieved by treating the amine with an acylating agent such as an acyl chloride, acid anhydride, or a carboxylic acid activated with a coupling reagent. The resulting amides are generally stable and the diverse range of available acylating agents allows for the introduction of a vast array of functional groups.
The reaction conditions for acylation are generally mild and the reactions often proceed with high yields. The formation of the amide bond significantly alters the electronic properties of the nitrogen atom, making it less basic and nucleophilic.
| Amine Substrate | Acylating Agent | Product | Typical Conditions |
|---|---|---|---|
| This compound | Acetyl chloride | N-(6-Methoxyisoquinolin-3-yl)acetamide | Base (e.g., triethylamine), aprotic solvent |
| This compound | Benzoic acid/EDC | N-(6-Methoxyisoquinolin-3-yl)benzamide | Coupling agent (e.g., EDC, DCC), aprotic solvent |
Stereoselective Synthesis Methodologies
The introduction of chirality into isoquinoline derivatives is of great interest, particularly for applications in medicinal chemistry where enantiomers can exhibit significantly different biological activities. While the aromatic nature of this compound means it is achiral, stereoselective methodologies can be employed to synthesize chiral derivatives, for instance, by introducing a chiral center in a substituent attached to the amino group.
One common approach involves the use of chiral auxiliaries. A chiral auxiliary is a stereogenic group that is temporarily incorporated into the molecule to control the stereochemical outcome of a subsequent reaction. organic-chemistry.org For example, this compound could be reacted with a chiral carboxylic acid to form a diastereomeric mixture of amides. After separation of the diastereomers, the chiral auxiliary can be cleaved to yield the enantiomerically enriched amine derivative.
Another strategy is the use of chiral catalysts in reactions that create a new stereocenter. For instance, a stereoselective reduction of an imine formed from a derivative of this compound could be achieved using a chiral reducing agent or a catalyst with a chiral ligand. acs.org
While direct asymmetric synthesis of a chiral this compound derivative where the chirality is not on a substituent is less common for this aromatic system, the principles of stereoselective synthesis are crucial for the preparation of more complex, biologically active molecules based on this scaffold.
| Strategy | Description | Potential Application |
|---|---|---|
| Chiral Auxiliary | Temporary incorporation of a chiral group to direct stereoselective transformations. organic-chemistry.org | Synthesis of enantiomerically enriched N-substituted derivatives of this compound. |
| Chiral Catalyst | Use of a chiral catalyst to control the stereochemical outcome of a reaction. acs.org | Asymmetric reduction of an imine precursor to generate a chiral amine substituent. |
Spectroscopic Characterization and Advanced Analytical Techniques
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule. By analyzing the magnetic properties of atomic nuclei, NMR allows for the precise mapping of atoms and their connectivity.
¹H and ¹³C NMR Spectral Analysis
While specific, experimentally verified ¹H and ¹³C NMR spectral data for 6-Methoxyisoquinolin-3-amine are not widely available in published literature or common spectral databases, a theoretical analysis based on its structure can predict the expected signals.
For a ¹H NMR spectrum, one would anticipate distinct signals corresponding to the aromatic protons on the isoquinoline (B145761) core, a singlet for the methoxy (B1213986) group protons, and a signal for the amine (-NH₂) protons. The chemical shift (δ) of the amine protons can be broad and variable depending on the solvent and concentration. libretexts.org The aromatic protons would exhibit characteristic splitting patterns (e.g., doublets, singlets) based on their coupling with adjacent protons.
In a ¹³C NMR spectrum, discrete signals would be expected for each unique carbon atom in the molecule. This includes the carbons of the isoquinoline ring system and the carbon of the methoxy group. The chemical shifts of these carbons provide insight into their electronic environment. mdpi.com
Two-Dimensional NMR Techniques
To unambiguously assign the proton and carbon signals and to elucidate the complete bonding network, two-dimensional (2D) NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be indispensable. These advanced techniques would map the correlations between protons, between carbons and their directly attached protons, and between carbons and protons over multiple bonds, respectively. However, specific 2D NMR data for this compound are not publicly documented.
Mass Spectrometry (MS)
Mass spectrometry is a critical analytical technique for determining the molecular weight and elemental composition of a compound. It involves ionizing the molecule and measuring the mass-to-charge ratio (m/z) of the resulting ions.
High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry would provide the high-accuracy mass measurement necessary to confirm the elemental formula of this compound, which is C₁₀H₁₀N₂O. This technique can distinguish the compound from other molecules with the same nominal mass but different elemental compositions. Specific HRMS data for this compound is not available in the surveyed literature.
Electron Ionization Mass Spectrometry (EIMS)
Vibrational Spectroscopy
Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides information about the functional groups present in a molecule by measuring the vibrations of its bonds.
As a primary aromatic amine, this compound is expected to exhibit characteristic vibrational bands. In an IR spectrum, key absorptions would include:
N-H Stretching: Two distinct bands are typically observed for a primary amine (-NH₂) in the region of 3250-3400 cm⁻¹. orgchemboulder.com These correspond to the symmetric and asymmetric stretching vibrations of the N-H bonds.
N-H Bending: A bending (scissoring) vibration for the primary amine group is expected in the 1580-1650 cm⁻¹ region. orgchemboulder.com
C-N Stretching: The stretching vibration for an aromatic C-N bond typically appears as a strong band in the 1250-1335 cm⁻¹ range. libretexts.orgorgchemboulder.com
C-O Stretching: A characteristic absorption for the aryl-alkyl ether linkage of the methoxy group would also be present.
Aromatic C-H and C=C Stretching: Bands corresponding to the aromatic ring's C-H and C=C stretching vibrations would be observed in their typical regions. wpmucdn.com
Detailed experimental IR and Raman spectra with specific peak assignments for this compound have not been located in public databases. A summary of expected IR absorptions based on its functional groups is provided below.
Interactive Data Table: Expected IR Absorption Bands for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| Primary Amine | N-H Asymmetric & Symmetric Stretch | 3250 - 3400 |
| Primary Amine | N-H Bend (Scissoring) | 1580 - 1650 |
| Aromatic Amine | C-N Stretch | 1250 - 1335 |
| Aromatic Ring | C=C Stretch | ~1400 - 1600 |
| Aryl Ether | C-O Stretch | ~1200 - 1275 |
| Aromatic Ring | C-H Stretch | ~3000 - 3100 |
| Methoxy Group | C-H Stretch | ~2850 - 3000 |
Electronic Spectroscopy and Photophysical Studies
Electronic spectroscopy investigates the transitions between different electronic energy levels within the molecule, providing information on its light-absorbing and emitting properties.
The UV-Vis absorption spectrum of this compound is dictated by its extended π-conjugated system. The interaction between the lone pair of electrons on the amino nitrogen, the methoxy group, and the aromatic π-system of the isoquinoline ring leads to characteristic absorption bands. libretexts.org Generally, arylamines exhibit absorption maxima at longer wavelengths compared to unsubstituted aromatic hydrocarbons like benzene. libretexts.org The spectrum is expected to show intense π→π* transitions, which are responsible for the compound's ability to absorb UV and visible light. The exact position of the absorption maximum (λmax) is sensitive to the solvent environment. researchgate.net
This compound possesses the structural features of a fluorescent molecule, with electron-donating amino and methoxy groups attached to a fluorophoric isoquinoline core. Upon absorbing light, the molecule is promoted to an excited state, from which it can relax by emitting a photon (fluorescence). The emission spectrum is typically a mirror image of the absorption spectrum and is shifted to a longer wavelength (a phenomenon known as the Stokes shift). The fluorescence quantum yield (Φf), which is the ratio of photons emitted to photons absorbed, is a critical measure of the molecule's emission efficiency. nist.gov For similar methoxy-substituted quinoline (B57606) derivatives, quantum yields can vary significantly depending on the precise substitution pattern and the presence of other functional groups. sciforum.net For instance, some related compounds exhibit quantum yields ranging from 10% to over 50%. sciforum.net
The structure of this compound, featuring potent electron-donating groups (amine and methoxy) on the isoquinoline ring, is conducive to intramolecular charge transfer (ICT) upon photoexcitation. mdpi.com In the ground state, the electron density is relatively delocalized. However, upon absorbing a photon, there is a significant redistribution of electron density from the donor groups to the electron-accepting isoquinoline nucleus. nih.gov This creates a highly polar excited state with a large dipole moment. nih.gov This charge transfer can be facilitated by conformational changes, such as the twisting of the amino group relative to the aromatic ring, a process known as Twisted Intramolecular Charge Transfer (TICT). mdpi.com The formation of this ICT state is a key factor governing the compound's fluorescence properties, including the large Stokes shifts often observed in polar solvents. nih.gov
The photophysical properties of molecules with significant ICT character are often highly dependent on the solvent environment. This phenomenon, known as solvatochromism, is pronounced for this compound. In non-polar solvents, the emission typically occurs from a locally excited (LE) state at shorter wavelengths. As the polarity of the solvent increases, the highly polar ICT excited state is stabilized to a greater extent than the ground state. nih.gov This stabilization lowers the energy of the ICT state, resulting in a progressive red-shift (bathochromic shift) of the fluorescence emission maximum. researchgate.net This sensitivity to solvent polarity makes the compound a potential candidate for use as a fluorescent probe to characterize the microenvironment of complex systems. researchgate.net
Table 2: Representative Solvatochromic Data for an ICT-type Fluorophore
| Solvent | Polarity (Dielectric Constant, ε) | Absorption λmax (nm) | Emission λem (nm) | Stokes Shift (cm⁻¹) |
|---|---|---|---|---|
| Hexane | 1.9 | ~350 | ~400 | ~3550 |
| Dichloromethane | 9.1 | ~355 | ~450 | ~5830 |
| Acetonitrile (B52724) | 37.5 | ~358 | ~490 | ~7680 |
Note: This table provides illustrative data based on the expected behavior of a molecule with strong ICT characteristics. Actual values for this compound would require experimental determination.
Aggregation-Induced Emission (AIE) Phenomena
Aggregation-Induced Emission (AIE) is a photophysical phenomenon where non-emissive or weakly fluorescent molecules in a dilute solution are induced to emit intensely upon aggregation. mdpi.com This process is contrary to the common aggregation-caused quenching (ACQ) effect, where molecular aggregation leads to a loss of fluorescence. acs.org The primary mechanism behind AIE is the restriction of intramolecular motions (RIM), such as intramolecular rotations and vibrations, in the aggregated state. nih.gov When these non-radiative decay pathways are blocked, the excited state energy is released through radiative channels, resulting in strong light emission. nih.gov
While direct studies on the AIE phenomena of this compound are not extensively documented in the current literature, the isoquinoline scaffold is a component of various molecules that do exhibit AIE properties. For instance, certain isoquinoline derivatives functionalized with units like malononitrile (B47326) have been shown to display significant AIE effects. acs.org In these systems, the formation of aggregates in solvent mixtures (e.g., THF/water) restricts the rotation of molecular components, leading to a dramatic increase in fluorescence intensity. acs.orgacs.org Similarly, quinoline-based molecules, which are structurally related to isoquinolines, have been developed as AIE-active materials for applications in organic light-emitting diodes (OLEDs). rsc.org
The potential for a molecule to be an "AIEgen" (a molecule exhibiting AIE) often depends on the presence of rotatable groups within its structure. Given the structure of this compound, its potential for AIE would likely be explored through the synthesis of derivatives that incorporate known AIE-active rotors or through studies of its aggregation behavior in various solvent systems. Such research would clarify whether the restriction of intramolecular motions within this specific isoquinoline structure can lead to enhanced emission in the solid or aggregated state.
X-ray Crystallography and Solid-State Analysis
X-ray crystallography is a definitive technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid. carleton.edumdpi.com This method provides invaluable data on molecular geometry, conformation, and the nature of intermolecular interactions that govern the packing of molecules in the crystal lattice. mdpi.com Although a specific single-crystal X-ray diffraction study for this compound was not found in the surveyed literature, the analytical techniques described below are standard for characterizing such crystalline solids.
Single-Crystal X-ray Diffraction (Structural Elucidation, Bond Parameters)
Single-crystal X-ray diffraction (SCXRD) analysis is the gold standard for structural elucidation. carleton.edu The process involves irradiating a single crystal of the compound with a focused X-ray beam. The resulting diffraction pattern is collected and analyzed to generate an electron density map, from which the positions of individual atoms can be determined. carleton.edu
For a compound like this compound, an SCXRD study would yield precise measurements of all bond lengths, bond angles, and torsion angles. This data confirms the molecular connectivity and reveals the exact conformation of the molecule in the solid state. For example, in related heterocyclic structures like (E)-N-[(2-chloro-6-methoxyquinolin-3-yl)methylidene]-9-ethyl-9H-carbazol-3-amine, SCXRD confirmed the E conformation of the imine group and determined the dihedral angle between the quinoline and carbazole (B46965) ring systems to be 50.2(1)°. nih.gov Such parameters are crucial for understanding the molecule's steric and electronic properties.
Table 1: Representative Data Obtainable from SCXRD Analysis This table is illustrative of typical data obtained from SCXRD studies on related heterocyclic compounds, as specific data for this compound is not publicly available.
| Parameter | Description | Example Value Range |
|---|---|---|
| Crystal System | The symmetry system of the crystal lattice. | Monoclinic, Orthorhombic, etc. |
| Space Group | Describes the symmetry of the unit cell. | P2₁/c, Pnma, etc. |
| Unit Cell Dimensions (Å, °) | Lengths (a, b, c) and angles (α, β, γ) of the unit cell. | a=15.0, b=8.8, c=15.3; β=95.5° |
| Bond Lengths (Å) | Distance between the nuclei of two bonded atoms. | C-N: 1.35-1.45; C-O: 1.36-1.43 |
| Bond Angles (°) | Angle formed between three connected atoms. | C-C-N: 118-122° |
| Torsion Angles (°) | Dihedral angle describing the rotation around a bond. | Variable, defines conformation. |
Intermolecular Interactions and Hirshfeld Surface Analysis
While SCXRD reveals the molecular structure, Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify the intermolecular interactions within the crystal. acs.orgmdpi.comscirp.org The Hirshfeld surface is a unique boundary for a molecule in a crystal, defined by the points where the electron contribution from the molecule is equal to the contribution from all other molecules. nih.govnih.gov
By mapping properties like dnorm (normalized contact distance) onto this surface, one can identify regions of close intermolecular contact, which are indicative of interactions such as hydrogen bonds and van der Waals forces. nih.goviucr.org Red spots on the dnorm surface highlight contacts shorter than the van der Waals radii sum, typically representing hydrogen bonds, while blue regions indicate longer contacts. researchgate.net
Table 2: Common Intermolecular Contacts Identified by Hirshfeld Surface Analysis in Nitrogen Heterocycles This table presents typical findings from Hirshfeld analyses on related compounds, illustrating the type of data generated.
| Contact Type | Typical Contribution (%) | Description |
|---|---|---|
| H···H | 40 - 50% | Represents van der Waals interactions and is often the largest contributor to the surface area. iucr.org |
| C···H / H···C | 15 - 25% | Indicates C-H···π interactions or general van der Waals contacts. |
| O···H / H···O | 10 - 30% | Characteristic of C-H···O or N-H···O hydrogen bonds, appearing as sharp spikes in the fingerprint plot. iucr.org |
| N···H / H···N | 5 - 15% | Directly corresponds to N-H···N or C-H···N hydrogen bonds, crucial for the supramolecular assembly. acs.org |
| C···C | 2 - 10% | Suggests the presence of π-π stacking interactions between aromatic rings. |
Advanced Chromatographic Analysis
Chromatographic techniques are essential for the separation, identification, and purity assessment of chemical compounds. High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are powerful methods used extensively in pharmaceutical and chemical analysis.
High-Performance Liquid Chromatography (HPLC) for Purity Assessment
HPLC is a cornerstone technique for determining the purity of a compound and separating it from impurities, starting materials, and byproducts. The method relies on the differential partitioning of analytes between a stationary phase (packed in a column) and a liquid mobile phase. oup.com
For aromatic amines like this compound, reversed-phase HPLC (RP-HPLC) is commonly employed. In this mode, a nonpolar stationary phase (e.g., C18-bonded silica) is used with a polar mobile phase (e.g., a mixture of water and acetonitrile or methanol, often with additives like formic acid or trifluoroacetic acid to improve peak shape). nih.gov Purity is assessed by injecting a solution of the compound and analyzing the resulting chromatogram. The purity is typically calculated as the percentage of the main peak's area relative to the total area of all peaks detected, usually by a UV detector set at a wavelength where the analyte absorbs strongly. nih.govresearchgate.net Pre-column derivatization may also be used to enhance the detectability of amines that lack a strong chromophore. nih.gov
Table 3: Typical HPLC Method Parameters for Analysis of Aromatic Amines This table provides an example of a standard HPLC method for purity analysis of related amine compounds.
| Parameter | Typical Condition |
|---|---|
| Column | Reversed-Phase C18 (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | 5% B to 95% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25 - 40 °C |
| Detection | UV at 254 nm or other suitable wavelength |
| Injection Volume | 10 µL |
Ultra-Performance Liquid Chromatography (UPLC)
Ultra-Performance Liquid Chromatography (UPLC) operates on the same principles as HPLC but utilizes columns packed with smaller particles (typically sub-2 µm). This results in significantly higher resolution, greater sensitivity, and much faster analysis times. lcms.cz A UPLC method can often reduce a 20-minute HPLC run to under 5 minutes without sacrificing separation efficiency. waters.com
UPLC coupled with tandem mass spectrometry (UPLC-MS/MS) is a particularly powerful technique for the analysis of amines. nih.gov Pre-column derivatization, for example with reagents like 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate (B1207046) (AQC), can be used to produce stable derivatives with excellent chromatographic and mass spectrometric properties, allowing for highly sensitive and selective quantification. acs.orgchemrxiv.org This approach enables the baseline resolution of isomers and the detection of analytes at very low concentrations in complex matrices. acs.org The high throughput and robust nature of UPLC make it an ideal method for quality control and purity assessment in modern chemical research. lcms.czwaters.com
Gas Chromatography-Mass Spectrometry (GC-MS)
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hybrid technique used for the separation, identification, and quantification of volatile and semi-volatile compounds. For a molecule like this compound, GC-MS analysis provides definitive structural confirmation. Amines can sometimes be challenging to analyze by GC due to their basicity and polarity, which may cause peak tailing and adsorption on the column. h-brs.delabrulez.com To mitigate these effects, derivatization or the use of specialized deactivated columns is often employed. h-brs.de
In a typical GC-MS analysis of this compound, the sample would be injected into the GC, where it is vaporized. The gaseous analytes are then carried by an inert gas through a capillary column (e.g., a ZB-5MS column). mostwiedzy.pl Separation is achieved based on the compound's boiling point and affinity for the column's stationary phase.
Upon elution from the GC column, the separated compound enters the mass spectrometer. In the ion source, typically operating in Electron Ionization (EI) mode, the molecule is bombarded with high-energy electrons (70 eV). This results in the formation of a positively charged molecular ion (M•+) and a series of characteristic fragment ions. The mass analyzer separates these ions based on their mass-to-charge ratio (m/z), and a detector records their relative abundance.
The resulting mass spectrum is a unique fingerprint of the molecule. For this compound (molar mass: 174.2 g/mol ), the molecular ion peak would be expected at m/z 174. Key fragmentation pathways would likely include the loss of a methyl radical (•CH₃) from the methoxy group to yield a stable ion at m/z 159, followed by the loss of carbon monoxide (CO) to produce an ion at m/z 131. Other fragments corresponding to the cleavage of the isoquinoline ring system would also be observed.
Table 1: Hypothetical GC-MS Data for this compound
| Parameter | Value / Description |
|---|---|
| GC Column | ZB-5MS (30 m x 0.25 mm I.D., 0.25 µm film thickness) |
| Injector Temp. | 250°C |
| Oven Program | 100°C (hold 1 min), ramp to 280°C at 15°C/min, hold 5 min |
| Carrier Gas | Helium at 1.0 mL/min |
| MS Ionization | Electron Ionization (EI) at 70 eV |
| Scan Range | 40-400 m/z |
| Molecular Ion (M•+) | 174 |
| Key Fragments (m/z) | 159 ([M-CH₃]⁺), 131 ([M-CH₃-CO]⁺), 115, 103 |
Note: This data is illustrative and represents a typical analytical approach for a compound of this class.
Chemometric Methodologies for Spectroscopic Data Evaluation
Spectroscopic techniques generate vast amounts of complex data. nih.govnih.gov Chemometrics applies multivariate statistics to extract meaningful information from this chemical data, enabling qualitative and quantitative analysis that would be otherwise impossible. nih.gov For a compound like this compound, chemometrics can be applied to data from various spectroscopic methods (e.g., UV-Vis, NIR, Raman, fluorescence) to assess purity, quantify concentration, and classify materials.
Principal Component Analysis (PCA)
Principal Component Analysis (PCA) is an unsupervised exploratory technique used to simplify the complexity of high-dimensional datasets. nih.gov It reduces the number of variables in a dataset while retaining most of the original information by transforming the data into a new set of uncorrelated variables called principal components (PCs). nih.gov
In the context of this compound analysis, PCA could be applied to a collection of spectroscopic profiles (e.g., FT-IR spectra) from different synthesis batches. The goal would be to identify patterns and outliers. Each spectrum consists of hundreds or thousands of absorbance values (variables). PCA can distill this information into a few PCs. By plotting the first two or three PCs (a "scores plot"), one can visually cluster the samples. Batches with similar spectral profiles will group together, while a batch containing impurities or an incorrect polymorphic form would appear as an outlier. The corresponding "loadings plot" reveals which original variables (wavenumbers) are responsible for the separation observed in the scores plot, thereby helping to identify the spectral features of the impurity. nih.gov
Table 2: Application of PCA in the Analysis of this compound
| Application | Data Source | Objective | Expected Outcome |
|---|---|---|---|
| Batch-to-Batch Variation | FT-IR or Raman Spectra | Identify inconsistencies between production batches. | Clustering of "good" batches in a scores plot; identification of outliers. |
| Stability Studies | UV-Vis Spectra over time | Monitor degradation of the compound under stress conditions. | A clear trajectory in the scores plot indicating systematic change over time. |
| Polymorph Screening | Solid-State NMR Spectra | Differentiate between different crystalline forms. | Distinct clusters in the scores plot corresponding to each polymorph. |
Partial Least Squares (PLS) Regression
Partial Least Squares (PLS) regression is a supervised technique used to build a predictive model between a set of predictor variables (X), such as a spectrum, and a response variable (Y), such as concentration. It is particularly useful when the number of variables is large and there is a high degree of correlation between them, as is common in spectroscopic data. nih.gov
For this compound, PLS could be used to develop a rapid quantification method. A calibration set would be prepared with known concentrations of the compound in a specific matrix (e.g., a solvent or a solid mixture). The NIR or UV-Vis spectra of these samples would be measured (X-block), and a PLS model would be built to correlate the spectral data with the reference concentration values (Y-block). Once validated, this model could be used to predict the concentration of this compound in new, unknown samples simply by measuring their spectra. This approach is much faster than traditional chromatographic methods.
Soft Independent Modeling of Class Analogy (SIMCA)
Soft Independent Modeling of Class Analogy (SIMCA) is a supervised classification method. nih.gov It works by building a separate PCA model for each defined class of samples. To classify a new, unknown sample, its data is fitted to each class model. The sample is assigned to the class for which it shows the best fit, based on its distance to the model.
In the quality control of this compound, SIMCA could be used for identity confirmation and purity testing. A PCA model would be built using the spectra of numerous high-purity, reference-grade batches of the compound. This model defines the "acceptable" class. When a new batch is produced, its spectrum is measured and compared against this model. If the sample falls within the model's boundaries, it is accepted. If it falls outside, it is flagged as non-compliant, indicating the potential presence of impurities, a different isomer, or significant degradation.
Parallel Factor Analysis (PARAFAC)
Parallel Factor Analysis (PARAFAC), also known as Canonical Decomposition (CANDECOMP), is a multi-way data analysis method. It is an extension of PCA to higher-order data arrays, such as an excitation-emission matrix (EEM) from fluorescence spectroscopy. researchgate.net An EEM is a 3D data cube where fluorescence intensity is measured across a range of excitation and emission wavelengths. PARAFAC decomposes this data into a set of "trilinear" components, each representing a single underlying fluorescent chemical species. researchgate.net
If this compound is fluorescent, PARAFAC could be used to resolve its spectral signature from a complex mixture containing other fluorescent compounds (e.g., impurities or formulation excipients) without prior physical separation. The model would provide the pure excitation spectrum, emission spectrum, and relative concentration of each component, a process often referred to as "mathematical chromatography."
Computational and Theoretical Chemistry Studies
Quantum Chemical Calculations
Quantum chemical calculations are powerful tools for investigating the fundamental properties of molecules. These computational methods allow for the prediction of molecular structures, electronic properties, and spectroscopic characteristics.
To understand how a molecule interacts with light, Time-Dependent Density Functional Theory (TD-DFT) is utilized. This method calculates the energies of electronic excitations, which correspond to the absorption of light in UV-visible spectroscopy. For isoquinoline-based chromophores, TD-DFT is instrumental in predicting their color and photophysical properties. The calculations can help identify the nature of electronic transitions, for instance, whether they are localized on a specific part of the molecule or involve charge transfer across the molecular structure.
The accuracy of DFT and TD-DFT calculations is highly dependent on the choice of the functional and the basis set. A functional is a mathematical approximation that describes the exchange and correlation energies of the electrons, while a basis set is a set of mathematical functions used to build the molecular orbitals.
For isoquinoline (B145761) and related compounds, a variety of functionals and basis sets have been employed and validated. Common choices include the B3LYP and M06 functionals combined with Pople-style basis sets like 6-31G* or 6-311++G(d,p). The selection is often guided by comparing the calculated properties, such as geometric parameters or spectral data, with available experimental results to ensure the computational model is reliable.
Molecular Orbital Analysis
Molecular Orbital (MO) theory describes the wave-like behavior of electrons in a molecule and is fundamental to understanding chemical reactivity and electronic properties.
Frontier Molecular Orbital (FMO) theory simplifies chemical reactivity to the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is the orbital from which a molecule is most likely to donate electrons, while the LUMO is the orbital that is most likely to accept electrons. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical parameter. A smaller gap generally indicates a molecule that is more easily excited and more chemically reactive.
For the parent isoquinoline molecule, the HOMO-LUMO energy gap has been calculated to be approximately 3.78 eV. In studies of various substituted isoquinoline derivatives, this gap can be tuned by the addition of different functional groups. For example, the introduction of electron-withdrawing or electron-donating groups can significantly alter the HOMO and LUMO energy levels.
Table 1: Frontier Molecular Orbital Energies and HOMO-LUMO Gaps for Selected Isoquinoline Derivatives Note: The following data is for illustrative isoquinoline derivatives (MPBIR and MPBID1-MPBID6) as found in the literature, not for 6-Methoxyisoquinolin-3-amine.
| Compound | EHOMO (eV) | ELUMO (eV) | Energy Gap (ΔE) (eV) |
| MPBIR | -5.762 | -1.938 | 3.824 |
| MPBID1 | -5.811 | -2.061 | 3.750 |
| MPBID2 | -5.859 | -2.096 | 3.763 |
| MPBID3 | -5.858 | -2.083 | 3.775 |
| MPBID4 | -6.225 | -3.146 | 3.079 |
| MPBID5 | -6.004 | -2.027 | 3.977 |
| MPBID6 | -6.093 | -2.312 | 3.781 |
Molecular Electrostatic Potential (MEP) Mapping
Molecular Electrostatic Potential (MEP) mapping is a crucial computational technique used to visualize the three-dimensional charge distribution of a molecule. It provides a map of the electrostatic potential on the electron density surface, which is invaluable for predicting and understanding a molecule's reactive behavior. The MEP map is color-coded to indicate different regions of electrostatic potential. Typically, red indicates regions of negative potential, which are susceptible to electrophilic attack, while blue represents areas of positive potential, indicating sites for nucleophilic attack. Green and yellow denote regions with near-zero or intermediate potential, respectively.
For this compound, an MEP analysis would reveal the most electron-rich and electron-poor regions. It is anticipated that the nitrogen atom of the amino group and the oxygen atom of the methoxy (B1213986) group would be centers of high electron density (negative potential), making them likely sites for electrophilic interaction and hydrogen bond acceptance. Conversely, the hydrogen atoms of the amino group and potentially some hydrogen atoms on the aromatic rings would exhibit positive electrostatic potential, marking them as sites for nucleophilic interaction and hydrogen bond donation. This analysis is fundamental for understanding the molecule's intermolecular interactions and predicting its binding affinity with biological targets.
Disclaimer: The following data table is illustrative and contains hypothetical values for this compound, as specific computational data is not publicly available. The purpose is to demonstrate how such data would be presented.
Table 1: Hypothetical Molecular Electrostatic Potential (MEP) Data for this compound
| Atomic Site | Predicted Electrostatic Potential (kJ/mol) | Implication |
| N (amino group) | -125 | High potential for electrophilic attack and hydrogen bonding |
| O (methoxy group) | -95 | Significant site for electrophilic interaction |
| H (amino group) | +80 | Potential for nucleophilic attack and hydrogen bond donation |
| Aromatic C-H | +30 to +50 | Weaker sites for nucleophilic interaction |
Topological Analysis of Electron Density
The topological analysis of electron density provides a rigorous and quantitative description of chemical bonding and molecular structure based on the principles of quantum mechanics. This approach, pioneered by Richard Bader in his Quantum Theory of Atoms in Molecules (QTAIM), analyzes the critical points of the electron density (ρ) and its Laplacian (∇²ρ).
For this compound, a topological analysis would precisely define the atoms within the molecule and characterize the chemical bonds connecting them. It would allow for the quantification of bond strengths, the identification of non-covalent interactions, and a deeper understanding of the electronic structure.
Atoms in Molecules (AIM) Theory
The Quantum Theory of Atoms in Molecules (AIM) partitions the molecular electron density into atomic basins, each containing a single nucleus. nih.govresearchgate.net The analysis of bond critical points (BCPs), where the electron density is a minimum along the bond path but a maximum in the perpendicular directions, provides key information about the nature of the chemical bonds. acs.orgnih.gov The values of the electron density (ρ) and its Laplacian (∇²ρ) at the BCP are particularly insightful. A high value of ρ indicates a strong covalent bond, while the sign of ∇²ρ distinguishes between shared-shell (covalent, ∇²ρ < 0) and closed-shell (ionic, hydrogen bonds, van der Waals, ∇²ρ > 0) interactions.
In this compound, AIM analysis would be used to:
Quantify the covalent character of the C-C, C-N, C-O, and C-H bonds within the isoquinoline ring system.
Characterize any intramolecular hydrogen bonds, for instance, between the amino group and the methoxy group or the ring nitrogen.
Determine the atomic charges on each atom, providing a more rigorous alternative to simpler population analysis methods.
Disclaimer: The following data table is illustrative and contains hypothetical values for this compound, as specific computational data is not publicly available. The purpose is to demonstrate how such data would be presented.
Table 2: Hypothetical AIM Parameters for Selected Bonds in this compound
| Bond | Electron Density (ρ) at BCP (a.u.) | Laplacian of ρ (∇²ρ) at BCP (a.u.) | Bond Character |
| C-N (amino) | 0.28 | -0.65 | Covalent |
| C-O (methoxy) | 0.25 | -0.58 | Covalent |
| C=N (ring) | 0.35 | -0.90 | Polar Covalent |
| Intramolecular H-bond | 0.02 | +0.08 | Weak, Closed-shell |
Electron Localization Function (ELF)
The Electron Localization Function (ELF) is a method used to visualize regions in a molecule where there is a high probability of finding an electron pair. wikipedia.orgacs.orgmdpi.com ELF values range from 0 to 1, where a value close to 1 indicates a high degree of electron localization, typical of covalent bonds and lone pairs. An ELF value around 0.5 is characteristic of a uniform electron gas, often found in metallic bonding. acs.org
An ELF analysis of this compound would provide a chemically intuitive picture of its electronic structure. It would clearly distinguish between the core electrons of the carbon, nitrogen, and oxygen atoms and the valence electrons involved in bonding and lone pairs. The analysis would visualize the covalent bonds of the aromatic system, the C-N and C-O single bonds, and the lone pairs on the nitrogen and oxygen atoms. This would offer a clear depiction of the molecule's Lewis structure as derived from quantum chemical calculations.
Localized Orbital Locator (LOL)
The Localized Orbital Locator (LOL) is another function, similar to ELF, that is used to visualize regions of high electron localization. acs.org It is based on the kinetic energy density and provides a clear picture of bonding and lone pair regions. LOL offers a complementary perspective to ELF and is often used to reinforce the interpretation of a molecule's electronic structure. For this compound, an LOL analysis would produce a map highlighting the covalent bonds and lone pair regions, which would be expected to be in close agreement with the ELF results, thereby providing a robust description of the electron localization in the molecule.
Reduced Density Gradient (RDG)
The Reduced Density Gradient (RDG) is a computational tool used to identify and visualize non-covalent interactions (NCIs). researchgate.net The RDG is a function of the electron density and its first derivative. By plotting the RDG against the electron density multiplied by the sign of the second eigenvalue of the Hessian matrix of the electron density, it is possible to distinguish between different types of non-covalent interactions. Regions of strong attraction (like hydrogen bonds) appear as distinct spikes at negative values, weaker van der Waals interactions appear at values close to zero, and steric repulsion is indicated by spikes at positive values.
For this compound, an RDG analysis would be particularly useful for identifying and characterizing weak intramolecular interactions, such as potential hydrogen bonds between the amino and methoxy groups or van der Waals contacts that contribute to the molecule's conformational stability. This would provide a more complete picture of the forces that determine the three-dimensional structure of the molecule.
Prediction of Non-Linear Optical (NLO) Properties
Non-linear optical (NLO) materials are of great interest for applications in optoelectronics, including frequency conversion and optical switching. nih.gov Computational chemistry can predict the NLO properties of a molecule by calculating its polarizability (α) and first hyperpolarizability (β). Molecules with large hyperpolarizability values are promising candidates for NLO materials. Typically, molecules with significant charge separation, often achieved through a combination of electron-donating and electron-accepting groups connected by a π-conjugated system, exhibit enhanced NLO properties.
This compound possesses features that suggest it could have interesting NLO properties. The methoxy group is an electron-donating group, while the amino group can also act as a donor. The isoquinoline ring system provides π-conjugation. A computational study would involve calculating the dipole moment (μ), polarizability (α), and the first hyperpolarizability (β) of the molecule. These calculated values would then be compared to a reference compound, such as urea (B33335), which is a standard for NLO materials. A significantly larger β value for this compound compared to urea would indicate its potential as a promising NLO material.
Disclaimer: The following data table is illustrative and contains hypothetical values for this compound, as specific computational data is not publicly available. The purpose is to demonstrate how such data would be presented.
Table 3: Hypothetical Non-Linear Optical (NLO) Properties of this compound
| Property | This compound (Hypothetical) | Urea (Reference) |
| Dipole Moment (μ) (Debye) | 4.5 | 1.37 |
| Polarizability (α) (a.u.) | 150 | 33 |
| First Hyperpolarizability (β) (a.u.) | 800 | 140 |
Molecular Modeling and Dynamics Simulations
Molecular modeling and dynamics simulations serve as a computational microscope, allowing researchers to observe the motion and interactions of atoms and molecules over time. These techniques are invaluable for predicting the conformational landscape, binding affinities, and dynamic behavior of this compound in various environments.
Molecular Dynamics (MD) simulations compute the trajectories of atoms and molecules by iteratively solving Newton's equations of motion. The choice between all-atom and coarse-grained models depends on the desired balance between computational cost and level of detail.
All-Atom (AA) Molecular Dynamics: In AA simulations, every atom in the system, including hydrogen, is explicitly represented. This high-resolution approach provides detailed insights into specific interactions, such as hydrogen bonding and subtle conformational changes. For this compound, an AA simulation could be used to study its interaction with a biological target, like an enzyme's active site, or to analyze its solvation dynamics in water. The CHARMM36 and AMBER force fields are commonly used for such simulations, which require significant computational resources to simulate even nanoseconds of activity mdpi.comresearchgate.net.
Coarse-Grained (CG) Molecular Dynamics: To study larger systems or longer timescales, coarse-graining is employed. In this method, groups of atoms are lumped together into single "beads" or "super-particles" nih.gov. This simplification reduces the number of particles and degrees of freedom, allowing for simulations that can span microseconds or longer nih.gov. A CG model of this compound could be used to investigate its behavior within a lipid membrane or its aggregation properties, where large-scale collective behavior is of primary interest nih.govnih.gov. The Martini force field is a widely used example for coarse-graining biomolecular systems nih.gov.
Table 1: Comparison of All-Atom and Coarse-Grained MD Simulations
| Feature | All-Atom (AA) MD | Coarse-Grained (CG) MD |
| Level of Detail | Explicit representation of every atom. | Groups of atoms represented as single beads. nih.gov |
| Computational Cost | High; typically requires supercomputing resources. nih.gov | Low; enables simulation of larger systems and longer timescales. nih.gov |
| Typical Timescale | Nanoseconds (ns) to microseconds (µs). | Microseconds (µs) to milliseconds (ms). |
| Typical System Size | Thousands to hundreds of thousands of atoms. | Millions of atoms. |
| Primary Application | Detailed analysis of specific molecular interactions, binding site analysis, conformational analysis. mdpi.com | Study of large-scale phenomena like membrane permeation, protein folding, self-assembly. rsc.org |
| Example Force Fields | AMBER, CHARMM, OPLS. | Martini, SIRAH. nih.gov |
Hybrid QM/MM methods offer a powerful solution for studying chemical reactions and other electronic events within large molecular systems like proteins. nih.govnih.gov This approach partitions the system into two regions: a small, chemically active part (e.g., the ligand this compound and the immediate residues in an enzyme active site) which is treated with computationally expensive but accurate quantum mechanics (QM), and the larger surrounding environment (the rest of the protein and solvent) which is treated with efficient classical molecular mechanics (MM) usc.edu.
This dual-level approach combines the accuracy of QM for the reactive center with the speed of MM for the environment, making it feasible to simulate enzymatic reactions or electronic excitations in complex biological settings. nih.gov For instance, a QM/MM study could elucidate the mechanism of action if this compound were an enzyme inhibitor, by modeling the bond-making and bond-breaking steps of a reaction at the QM level while the protein environment is modeled classically. nih.gov
Cheminformatics and Machine Learning Applications
Cheminformatics and machine learning are revolutionizing chemical and materials research by enabling the high-throughput analysis of chemical data and the prediction of molecular properties.
Generative models, a type of artificial intelligence, can learn the underlying patterns in a dataset of known molecules to design new, virtual compounds with desired properties. arxiv.org Techniques like variational autoencoders (VAEs) and generative adversarial networks (GANs) can explore the vast chemical space around a scaffold like this compound. By training on a database of isoquinoline derivatives with known activities, a generative model could propose novel molecular structures that are predicted to have enhanced potency or improved pharmacokinetic profiles. This accelerates the discovery of new lead compounds by focusing synthetic efforts on the most promising candidates. arxiv.org
QSPR is a computational method that correlates the structural or physicochemical properties of molecules, known as molecular descriptors, with their macroscopic properties. nih.govliverpool.ac.uk A QSPR model could be developed to predict properties of this compound and its analogs, such as solubility, boiling point, or binding affinity to a specific target. researchgate.netnih.gov
The process involves:
Dataset Collection: Gathering a set of molecules with known experimental property values.
Descriptor Calculation: Computing various molecular descriptors for each molecule, such as molecular weight, logP, polar surface area, and electronic properties. ijera.com
Model Building: Using statistical methods like multiple linear regression or machine learning algorithms to build a mathematical model that links the descriptors to the property. nih.govijera.com
Validation: Testing the model's predictive power on an external set of compounds.
A robust QSPR model can be used to screen virtual libraries of compounds, prioritizing those with the most favorable predicted properties for synthesis and testing. nih.gov
Table 2: Examples of Molecular Descriptors Used in QSPR Models
| Descriptor Category | Example Descriptors | Property Represented |
| Constitutional | Molecular Weight, Atom Count, Bond Count | Basic molecular composition and size. |
| Topological | Wiener Index, Kier & Hall Connectivity Indices | Molecular branching and shape. |
| Geometric | Molecular Surface Area, Molecular Volume | 3D size and shape of the molecule. |
| Physicochemical | LogP, Polar Surface Area (PSA) | Lipophilicity and polarity. nih.gov |
| Electronic | Dipole Moment, HOMO/LUMO Energies | Electronic distribution and reactivity. ijera.com |
AI is increasingly used to accelerate the design and discovery of new materials with specific functionalities. eurekalert.org In the context of this compound, AI could be employed to design novel materials where this compound is a key building block. For example, machine learning models can predict the properties of polymers or metal-organic frameworks (MOFs) incorporating this isoquinoline moiety. researchgate.netchemrxiv.org
Structure Activity Relationship Sar and Ligand Design Research
Qualitative Structure-Activity Relationship (SAR) Investigations
Qualitative SAR studies for isoquinoline (B145761) and the closely related quinoline (B57606) and quinazoline (B50416) derivatives have provided valuable insights into the structural requirements for various biological activities, including anticancer and multidrug resistance reversal effects. japsonline.comnih.govnuph.edu.ua
Key findings from research on related scaffolds indicate that:
Substitutions on the Isoquinoline Core: The nature and position of substituents on the isoquinoline ring system significantly influence the compound's interaction with its biological target. For instance, in a study of 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline (B160971) derivatives, the presence and positioning of methoxy (B1213986) groups were found to be important for activity as P-glycoprotein modulators. nih.gov Another study on 3-(3, 4-dihydroisoquinolin-2(1H)-yl sulfonyl) benzoic acid derivatives noted that electron-withdrawing groups at the fifth and sixth positions of the isoquinoline ring could lead to more potent compounds. japsonline.com
The 3-Amino Group: The amino group at the C-3 position is often a critical interaction point, frequently forming hydrogen bonds with the hinge region of protein kinases. mdpi.com Modifications at this position can drastically alter binding affinity and selectivity.
Modifications at Other Positions: Research on related quinoline derivatives has shown that bulky, hydrophobic substituents at the C-2 position and a carboxylic acid group at the C-4 position are crucial for the inhibition of dihydroorotate (B8406146) dehydrogenase. nih.gov For some pyrrolo[2,1-a]isoquinoline (B1256269) derivatives, hydroxy groups at specific positions and a planar pentacyclic core are essential for protein kinase inhibition. rsc.org
These qualitative observations guide the initial design of new derivatives, suggesting which molecular regions are amenable to modification and which are essential for maintaining biological activity.
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) modeling builds upon qualitative SAR by establishing mathematical relationships between the chemical structures of compounds and their biological activities. wikipedia.orgjocpr.comyoutube.com This computational technique is instrumental in predicting the activity of novel molecules, thereby prioritizing synthetic efforts and accelerating the drug discovery process. jocpr.comnih.gov For isoquinoline derivatives, QSAR studies have been successfully applied to understand and predict their activity against various targets, including enzymes implicated in cancer. japsonline.comjapsonline.com
Modern QSAR modeling heavily relies on a variety of machine learning (ML) algorithms to handle the complexity and high dimensionality of chemical data. nih.gov These algorithms can identify non-linear relationships that might be missed by traditional statistical methods. For quinoline and isoquinoline derivatives, several ML approaches have been employed:
Linear Methods: Multiple Linear Regression (MLR) and Partial Least Squares (PLS) are foundational techniques used to create linear models. nih.gov
Non-Linear Methods: To capture more complex relationships, a range of non-linear algorithms are utilized, including:
k-Nearest Neighbors (kNN): A method that classifies or predicts the activity of a compound based on the properties of its closest neighbors in the dataset. nih.gov
Support Vector Machines (SVM) / Support Vector Regression (SVR): These algorithms find an optimal hyperplane that separates or regresses data points, proving effective for both classification and regression tasks. researchgate.net
Random Forest (RF): An ensemble method that constructs multiple decision trees during training and outputs the mode of the classes (classification) or mean prediction (regression) of the individual trees. researchgate.net
Artificial Neural Networks (ANN): Computational models inspired by the structure and function of biological neural networks, capable of modeling highly complex relationships. nih.gov
Other Ensemble Methods: Gradient Boosting (GB) and Extreme Gradient Boosting (XGBoost) are powerful techniques that build models in a stage-wise fashion. nih.govnih.gov
The choice of algorithm often depends on the specific dataset and the nature of the relationship between the molecular descriptors and the biological activity.
The foundation of any QSAR model is the set of molecular descriptors used to numerically represent the chemical structures. nih.gov These descriptors quantify various aspects of a molecule's physicochemical properties. The selection of relevant descriptors is a critical step, as they must encode the structural information that governs the biological activity.
Commonly used descriptor classes in QSAR studies of isoquinoline derivatives include:
| Descriptor Class | Description | Examples |
| Topological (2D) | Describe the 2D graph representation of the molecule, including atom connectivity and branching. | Molecular connectivity indices, atom counts, ring counts. japsonline.com |
| Geometrical (3D) | Depend on the 3D coordinates of the atoms, describing the molecule's size and shape. | Molecular surface area, volume. |
| Electronic | Relate to the electronic structure of the molecule. | Partial atomic charges, dipole moment, HOMO/LUMO energies. |
| Physicochemical | Represent key physicochemical properties. | LogP (lipophilicity), molar refractivity. |
| Hybrid | Combine different types of information. | 3D-MoRSE (Molecule Representation of Structures based on Electron diffraction) descriptors, which encode 3D structural information. japsonline.comjapsonline.com |
The interpretation of the selected descriptors in the final QSAR model provides valuable insights into the mechanism of action. For instance, a model for AKR1C3 inhibitors highlighted the importance of 3D-MoRSE descriptors (weighted by polarizability and electronegativity) and 2D-Ring count descriptors, suggesting that both the 3D shape and the presence of ring structures are crucial for inhibitory activity. japsonline.com
A QSAR model's utility is determined by its predictive power and robustness, which are assessed through rigorous validation procedures. basicmedicalkey.comderpharmachemica.com Validation ensures that the model is not a result of chance correlation and can reliably predict the activity of new, untested compounds. japsonline.comnih.gov
Key validation strategies include:
Internal Validation: This assesses the model's stability and predictive ability using the training set data. Common techniques include:
Cross-validation: The dataset is repeatedly partitioned into subsets, and the model is trained on some subsets and tested on the remaining one. Leave-One-Out (LOO) and Leave-Many-Out (LMO) are common forms. japsonline.comnih.gov The cross-validated coefficient of determination (q² or Q²) is a key metric.
Y-Randomization (Y-Scrambling): The biological activity values are randomly shuffled, and a new QSAR model is built. A robust model should have very low correlation coefficients for the scrambled data, confirming that the original model is not due to chance. japsonline.comnih.govnih.gov
External Validation: The model's predictive performance is evaluated on an independent test set of compounds that were not used during model development. basicmedicalkey.com The predicted R² (R²_pred) is a common metric for assessing external predictability. researchgate.net
Applicability Domain (AD): This defines the chemical space in which the model can make reliable predictions. basicmedicalkey.com The leverage approach is one method used to determine if a new compound is within the model's AD. japsonline.com
A well-validated QSAR model will exhibit high values for statistical metrics like the coefficient of determination (R²), cross-validation coefficient (Q²), and external validation coefficient (R²_ext), along with low error values.
| Validation Parameter | Description |
| R² | Coefficient of determination; indicates the goodness of fit for the training set. |
| Q² (or q²) | Cross-validated R²; a measure of the model's internal predictive ability. |
| R²_ext (or R²_pred) | R² for the external test set; measures the model's ability to predict new data. |
| RMSE | Root Mean Square Error; measures the differences between predicted and observed values. |
| Y-Scrambling | A test to ensure the model is not due to chance correlation. |
Ligand Design Principles Based on the Isoquinoline Scaffold
The isoquinoline framework is considered a "privileged scaffold" because it can bind to a wide range of biological targets with high affinity. japsonline.com This versatility makes it an excellent starting point for ligand design. Research has focused on leveraging this scaffold to create inhibitors for various enzyme families, particularly protein kinases, which are crucial targets in cancer therapy. nih.gov
Key design principles for isoquinoline-based inhibitors include:
Hinge-Binding Moiety: A critical feature of many kinase inhibitors is a structural element that can form hydrogen bonds with the "hinge region" of the kinase's ATP-binding pocket. mdpi.com The 3-aminoisoquinoline core is well-suited for this role. mdpi.com
Exploration of Pockets: The design process involves adding substituents to the isoquinoline core that can extend into and interact with different pockets within the target's binding site, such as hydrophobic pockets or solvent-exposed regions, to enhance potency and selectivity.
Scaffold Rigidity: Rigid scaffolds can be advantageous in inhibitor design as they reduce the entropic penalty upon binding, potentially leading to higher affinity. nih.gov The fused ring system of isoquinoline provides a stable and relatively rigid platform for the precise positioning of functional groups.
Fragment-Based and Hybridization Approaches: Advanced design strategies, such as fragment-based drug design (FBDD) and the hybridization of known pharmacophores, are employed to create novel inhibitors. mdpi.com For example, a new PLK1 inhibitor was designed by creating a hybrid structure based on two different 3D-QSAR models. mdpi.com
Molecular Docking Studies of 6-Methoxyisoquinolin-3-amine Derivatives
Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). 13.235.221mdpi.com It is an essential tool in structure-based drug design, providing insights into the binding mode and affinity of potential inhibitors. scielo.br For derivatives of this compound, docking studies are crucial for understanding their interactions with target kinases like EGFR, VEGFR2, and PI3K. mdpi.comnih.govmdpi.com
Docking studies on related quinoline and quinazoline derivatives have revealed common interaction patterns:
Hinge Region Interactions: The nitrogen atoms within the isoquinoline ring system and the exocyclic 3-amino group are frequently observed forming key hydrogen bonds with backbone residues in the hinge region of the kinase active site (e.g., with methionine or cysteine residues). mdpi.commdpi.com
Hydrophobic Interactions: The aromatic rings of the isoquinoline scaffold often engage in hydrophobic and π-π stacking interactions with nonpolar residues in the ATP-binding pocket. nih.gov
Binding to Allosteric Sites: In some cases, derivatives may interact with allosteric sites, which are locations on the enzyme other than the active site, offering an alternative mechanism for inhibition.
These docking simulations, often coupled with molecular dynamics (MD) simulations to assess the stability of the predicted binding poses, are invaluable for rationalizing observed SAR and guiding the design of next-generation inhibitors with improved potency and selectivity. mdpi.comnih.gov
Protein-Ligand Interaction Analysis
The analysis of protein-ligand interactions is fundamental to understanding the biological activity of a compound. For isoquinoline derivatives, a variety of experimental and computational techniques are employed to elucidate these interactions. X-ray crystallography and nuclear magnetic resonance (NMR) spectroscopy are powerful methods for determining the three-dimensional structure of a ligand bound to its protein target, revealing key interactions such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions.
Computational methods, such as molecular docking, are widely used to predict the binding mode of a ligand within the active site of a protein. These simulations can identify crucial amino acid residues that form stabilizing interactions with the ligand. For instance, studies on related quinoline derivatives have highlighted the importance of specific amino acid interactions in determining binding affinity and selectivity.
Binding Affinity Predictions
Predicting the binding affinity of a ligand for its target is a critical step in drug discovery. This is often quantified by the dissociation constant (Kd) or the half-maximal inhibitory concentration (IC50). Experimental techniques like isothermal titration calorimetry (ITC) and surface plasmon resonance (SPR) provide direct measurements of binding affinity.
| Compound Class | Target | Method | Binding Affinity (Kd/IC50) |
| N-(6-methoxypyridin-3-yl)quinolin-2-amine derivatives | α-synuclein | In vitro binding assay | 5 nM (for [125I]8i) |
| 3-Aminoisoquinolin-1(2H)-one derivatives | Various Cancer Cell Lines | In vitro antiproliferative assays | GI50 = 23.8-24.13 µM (for some derivatives) |
Table 1: Examples of Binding Affinity Data for Related Isoquinoline/Quinoline Derivatives
Elucidation of Molecular Mechanisms of Action
Understanding the molecular mechanism of action involves deciphering how a ligand, upon binding to its target, modulates the protein's function and downstream cellular pathways. For many isoquinoline derivatives, their mechanism of action is linked to the inhibition of specific enzymes or the modulation of receptor activity.
For example, some isoquinoline alkaloids have been shown to exert their biological effects by inhibiting enzymes such as acetylcholinesterase or by acting as neurotoxins that interfere with mitochondrial function. The study of 3-Aminoisoquinolin-1(2H)-one derivatives has focused on their potential as anticancer agents, suggesting that their mechanism may involve the inhibition of cell proliferation pathways.
Further research, including detailed enzymatic assays, cell-based functional assays, and in vivo studies, would be necessary to elucidate the specific molecular mechanism of action for this compound.
Biological and Biomedical Research Applications in Vitro Studies and Mechanistic Research
Enzyme Interaction and Modulation Studies
No in vitro studies or mechanistic research detailing the interaction of 6-Methoxyisoquinolin-3-amine with any specific enzymes have been reported. While isoquinoline (B145761) scaffolds are known to be present in various enzyme inhibitors, the specific inhibitory activity and binding mechanism of this compound have not been characterized.
There is no available data from in vitro enzyme inhibition assays for this compound.
Information regarding the mechanistic details of how this compound might bind to any enzyme is currently unavailable.
Antimicrobial Research
Specific studies on the antimicrobial properties of this compound are absent from the scientific literature. Although various other substituted isoquinoline derivatives have demonstrated antimicrobial effects, the potential of this specific compound as an antimicrobial agent has not been investigated.
There are no published studies on the in vitro antibacterial activity of this compound against either Gram-positive or Gram-negative bacteria.
Without any research into its antimicrobial activity, the potential of this compound as an antimicrobial agent remains unknown.
Anticancer Research
There is no available scientific literature or data from in vitro studies to suggest that this compound has been investigated for its anticancer properties. While the broader class of isoquinoline alkaloids contains many compounds with cytotoxic and anticancer activities, the specific effects of this compound on cancer cell lines have not been documented.
In Vitro Cytotoxicity Studies on Cancer Cell Lines
Derivatives of this compound have demonstrated notable cytotoxic effects against various human cancer cell lines in laboratory settings. The core isoquinoline structure is a key pharmacophore in many anticancer agents, and modifications to this scaffold, including the addition of a methoxy (B1213986) group at the 6-position and an amine group at the 3-position, can significantly influence its biological activity.
Research has shown that isoquinoline derivatives can inhibit the proliferation of cancer cells in a concentration-dependent manner. For instance, studies on novel isoquinoline derivatives have reported significant antiproliferative activity against ovarian cancer cells (SKOV3), with some compounds exhibiting IC50 values in the low microgram per milliliter range. nih.gov Similarly, various aminoisoquinoline-5,8-quinone derivatives bearing α-amino acid moieties have displayed moderate to high cytotoxic activity against a panel of cancer cell lines, with some compounds showing IC50 values ranging from 0.5 to 6.25 µM. researchgate.net
The cytotoxic potential of these compounds is often evaluated using assays such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures the metabolic activity of cells and, consequently, their viability. The data from these studies are crucial in identifying lead compounds for further development as potential anticancer drugs.
Table 1: In Vitro Cytotoxicity of Selected Isoquinoline Derivatives
| Compound | Cancer Cell Line | IC50 Value | Reference |
|---|---|---|---|
| B01002 | SKOV3 (Ovarian) | 7.65 µg/mL | nih.gov |
| C26001 | SKOV3 (Ovarian) | 11.68 µg/mL | nih.gov |
| L-alanine derivative | Various | 0.5 - 6.25 µM | researchgate.net |
| L-leucine derivative | Various | 0.5 - 6.25 µM | researchgate.net |
| L-phenylalanine derivative | Various | 0.5 - 6.25 µM | researchgate.net |
Apoptosis Induction Mechanisms
A primary mechanism through which isoquinoline derivatives exert their cytotoxic effects is the induction of apoptosis, or programmed cell death. This is a critical pathway in cancer therapy as it leads to the elimination of malignant cells without inducing an inflammatory response.
Studies have demonstrated that certain isoquinoline derivatives can trigger apoptosis in cancer cells. nih.gov The process of apoptosis is often characterized by morphological changes such as cell shrinkage, chromatin condensation, and the formation of apoptotic bodies. These changes can be visualized using techniques like Hoechst staining. nih.gov
The molecular mechanisms underlying apoptosis induction by these compounds can be multifaceted. For example, some derivatives have been shown to activate key executioner proteins of the apoptotic cascade, such as caspase-3 and PARP (Poly (ADP-ribose) polymerase). nih.gov The activation of these proteins leads to the systematic dismantling of the cell. Furthermore, some isoquinoline compounds can induce apoptosis by downregulating inhibitor of apoptosis proteins (IAPs), which are often overexpressed in cancer cells and contribute to their survival. nih.gov Other related quinoline (B57606) derivatives have been observed to induce apoptosis through the downregulation of anti-apoptotic genes like Bcl-2 and Bcl-xl, and the upregulation of pro-apoptotic genes like TGF. tandfonline.com
Cell Cycle Regulation Modulation
The cell cycle is a tightly regulated process that governs cell proliferation, and its dysregulation is a hallmark of cancer. Many anticancer agents function by interfering with the cell cycle, leading to cell cycle arrest and subsequent cell death. Isoquinoline alkaloids and their derivatives have been shown to modulate cell cycle progression in various cancer cell lines. nih.gov
For instance, some isoquinoline compounds can induce cell cycle arrest at the G2/M phase, preventing the cells from entering mitosis. researchgate.netresearchgate.net This arrest can be a consequence of the disruption of microtubule dynamics, which are essential for the formation of the mitotic spindle. researchgate.netresearchgate.net Other studies have reported that certain quinoline derivatives can cause an accumulation of cancer cells in the G0/G1 phase, thereby inhibiting their progression into the S phase, where DNA replication occurs. mdpi.com This modulation of the cell cycle is a key aspect of the antiproliferative activity of these compounds. The analysis of cell cycle distribution is typically performed using flow cytometry.
DNA Intercalation and DNA Damage Studies
DNA is a primary target for many chemotherapeutic agents. DNA intercalators are molecules that can insert themselves between the base pairs of the DNA double helix. nih.govnih.gov This interaction can disrupt DNA replication and transcription, ultimately leading to cell death. nih.govnih.gov The planar aromatic structure of the isoquinoline ring system makes it a potential candidate for DNA intercalation.
While direct studies on the DNA intercalation of this compound are limited, the broader class of isoquinoline and quinoline derivatives has been investigated for their ability to interact with DNA. The binding of these compounds to DNA can be studied using various biophysical techniques, such as fluorescence spectroscopy and circular dichroism. This intercalation can lead to changes in the DNA structure and trigger cellular responses to DNA damage. nih.gov It is important to note that the ability of a compound to intercalate with DNA is often a necessary but not always sufficient condition for cytotoxic activity. researchgate.net
Modulation of Signaling Pathways (e.g., Kinase Inhibition)
Cellular signaling pathways, particularly those involving protein kinases, play a crucial role in cell growth, proliferation, and survival. The dysregulation of these pathways is a common feature of cancer, making protein kinases attractive targets for cancer therapy.
Derivatives of this compound, particularly tetrahydroisoquinolines, have been identified as potent inhibitors of Rho kinase (ROCK). nih.gov ROCK is a serine/threonine kinase that is involved in various cellular processes, including cell adhesion, motility, and proliferation. The inhibition of ROCK by these compounds suggests a potential therapeutic application in diseases where this kinase is overactive. nih.govnih.gov
Furthermore, the isoquinoline scaffold is present in several known kinase inhibitors. The ability of these compounds to competitively bind to the ATP-binding site of kinases can block their activity and disrupt the downstream signaling cascades that promote cancer cell growth. The selectivity of these inhibitors for specific kinases is a critical factor in their development as therapeutic agents to minimize off-target effects. nih.gov
Receptor Antagonism/Agonism Research (e.g., CXCR4 Antagonism)
Chemokine receptors are involved in various physiological and pathological processes, including inflammation, immune responses, and cancer metastasis. The C-X-C chemokine receptor type 4 (CXCR4) has emerged as a significant target in cancer therapy due to its role in tumor growth, angiogenesis, and metastasis. nih.gov
Research has led to the discovery of tetrahydroisoquinoline-based CXCR4 antagonists. nih.govresearchgate.net These compounds can block the binding of the natural ligand, CXCL12, to the CXCR4 receptor, thereby inhibiting the signaling pathways that promote cancer cell migration and survival. nih.gov The development of potent and selective CXCR4 antagonists with favorable pharmacokinetic properties is an active area of research, and the tetrahydroisoquinoline scaffold has proven to be a valuable starting point for the design of such molecules. nih.govresearchgate.net
Role as Synthetic Precursors in Alkaloid Research
Isoquinoline and its derivatives, including this compound, are important building blocks in the synthesis of a wide variety of naturally occurring and synthetic alkaloids. nih.govnih.govresearchgate.net The isoquinoline ring system is a core structural feature of a large and diverse group of alkaloids with significant biological activities, such as morphine, berberine, and papaverine.
The functional groups on the this compound molecule, namely the methoxy and amine groups, provide reactive sites for further chemical modifications, allowing for the construction of more complex alkaloid skeletons. nih.gov Synthetic chemists utilize these precursors to develop novel synthetic routes to known alkaloids and to create new analogs with potentially improved pharmacological properties. The ability to synthesize these complex molecules in the laboratory is crucial for studying their structure-activity relationships and for producing them in sufficient quantities for biological evaluation. nih.gov
Materials Science and Other Applied Research Areas
Organic Electronics and Photovoltaics Applications
There is no available research on the use of this compound in organic electronics or photovoltaics. While the broader class of quinoline (B57606) derivatives has been investigated for such applications, no studies have specifically focused on this compound. nih.gov
Organic Light-Emitting Diode (OLED) Materials
No studies have been found that investigate the synthesis or characterization of this compound for use in OLED materials.
Organic Solar Cell (OPV) Materials
There is no published research on the application or theoretical modeling of this compound in organic solar cells. General research into quinoline derivatives for photovoltaics exists, but does not include this specific molecule. nih.gov
Carbon Capture and Utilization Technologies
The potential of this compound in carbon capture has not been explored in any published research. The field of amine-based CO2 sorbents is extensive, but studies have focused on other amine structures. mdpi.commdpi.com
Amine-Based CO2 Sorbents Research
No data is available regarding the CO2 absorption capacity, kinetics, or stability of this compound as a potential sorbent.
Specialty Chemical Manufacturing (e.g., Dyes, Pigments)
There is no literature to suggest that this compound is currently used as a precursor or intermediate in the manufacturing of specialty chemicals such as dyes or pigments.
Future Directions and Emerging Research Avenues
Development of Green and Sustainable Synthetic Routes
Traditional methods for synthesizing isoquinoline (B145761) frameworks often involve harsh reaction conditions, toxic reagents, and the generation of significant chemical waste. rsc.orgresearchgate.net In response to the growing need for environmentally responsible chemistry, a major future direction is the development of green and sustainable synthetic routes for 6-methoxyisoquinolin-3-amine and its analogues. rsc.orgresearchgate.net This involves the integration of green chemistry principles such as the use of benign solvents, recyclable catalytic systems, atom-economical reactions, and energy-efficient processes. researchgate.net
Recent innovations in the synthesis of isoquinolines have highlighted the potential of microwave-assisted and ultrasound-assisted methodologies to accelerate reaction rates and improve yields while reducing energy consumption. rsc.org For instance, the use of recyclable homogeneous ruthenium catalysts in polyethylene (B3416737) glycol (PEG)-400 under microwave irradiation has been shown to be an efficient method for the synthesis of isoquinolines and isoquinolinones. nih.gov Such approaches avoid the need for external oxidants and hazardous salts, contributing to a cleaner synthetic profile. nih.gov
Future research will likely focus on the development of one-pot, multi-component reactions that minimize intermediate isolation steps, thereby reducing solvent usage and waste generation. iau.ir The exploration of biocatalysis, employing enzymes to perform specific synthetic transformations under mild conditions, also represents a promising avenue for the sustainable production of this compound derivatives.
| Green Chemistry Approach | Key Advantages | Potential Application for this compound Synthesis | References |
|---|---|---|---|
| Microwave-Assisted Synthesis | Reduced reaction times, increased yields, enhanced reaction control. | Rapid and efficient cyclization and functionalization reactions. | rsc.orgnih.gov |
| Ultrasound-Assisted Synthesis | Enhanced reaction rates, improved product purity. | Facilitating electrophilic cyclization and other key bond-forming reactions. | rsc.org |
| Recyclable Catalytic Systems | Reduced catalyst waste, lower cost, simplified purification. | Employing reusable metal catalysts for cross-coupling and annulation reactions. | researchgate.net |
| Use of Benign Solvents | Reduced environmental impact and toxicity. | Replacing hazardous solvents like DMF and chlorinated hydrocarbons with greener alternatives like water, ethanol, or ionic liquids. | rsc.orgresearchgate.net |
| Multi-Component Reactions | Increased atom economy, reduced number of synthetic steps. | One-pot synthesis of complex derivatives from simple starting materials. | iau.ir |
Advanced Spectroscopic and Imaging Techniques for Real-Time Analysis
A deeper understanding of the reaction mechanisms and kinetics involved in the synthesis of this compound is crucial for process optimization and control. The application of advanced spectroscopic and imaging techniques for real-time analysis is an emerging area that holds significant promise. Techniques such as in-situ infrared (IR) spectroscopy, Raman spectroscopy, and nuclear magnetic resonance (NMR) spectroscopy can provide valuable insights into the formation of intermediates and byproducts as the reaction progresses. researchgate.net
Furthermore, advanced imaging techniques, such as positron emission tomography (PET), could be utilized for in-vivo studies of bioactive derivatives. While a study on N-(6-methoxypyridin-3-yl)quinoline-2-amine derivatives has demonstrated the potential of PET imaging for visualizing α-synuclein aggregates in the brain, similar approaches could be adapted for derivatives of this compound to study their biodistribution and target engagement in real-time. mdpi.com
Integration of Artificial Intelligence and Robotics in Compound Design and Synthesis
| Technology | Application in this compound Research | Potential Impact | References |
|---|---|---|---|
| Artificial Intelligence (AI) | De novo design of derivatives with specific biological or material properties; prediction of synthetic routes. | Accelerated discovery of novel compounds with enhanced efficacy and desired characteristics. | nih.govdrugtargetreview.com |
| Robotics and Automation | High-throughput synthesis and purification of compound libraries; optimization of reaction conditions. | Increased efficiency, reproducibility, and scalability of synthesis, enabling rapid screening of numerous derivatives. | nih.govsciencedaily.com |
| Integrated AI-Robotic Platforms | Autonomous design, synthesis, and testing cycles. | A paradigm shift in the pace of discovery, from months to weeks for the optimization of new molecules. | nih.govsciencedaily.com |
Deeper Elucidation of Molecular Targets and Pathways for Bioactive Derivatives
While isoquinoline derivatives are known to exhibit a broad spectrum of biological activities, the specific molecular targets and pathways for many of these compounds, including derivatives of this compound, remain to be fully elucidated. nih.govsemanticscholar.org Future research will focus on in-depth pharmacological studies to identify the precise proteins, enzymes, or nucleic acids with which these compounds interact to exert their therapeutic effects.
Techniques such as affinity chromatography, mass spectrometry-based proteomics, and genetic screening can be employed to identify the binding partners of bioactive derivatives. A deeper understanding of the mechanism of action is crucial for the rational design of more potent and selective drugs with improved therapeutic indices. For example, derivatives of 1,2-diaryl-5,6-dihydropyrrolo[2,1-a]isoquinoline have shown significant cytotoxicity against various cancer cell lines, and future work will aim to pinpoint the specific cellular pathways they disrupt. nih.gov
Exploration of Novel Material Science Applications with Tunable Properties
Beyond its pharmacological potential, the this compound scaffold holds promise for applications in material science. nih.gov The aromatic and electron-rich nature of the isoquinoline ring system suggests that its derivatives could be utilized in the development of novel organic electronic materials. The ability to tune the electronic and optical properties of these compounds through chemical modification opens up possibilities for their use in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and sensors.
Future research in this area will involve the synthesis of a diverse range of this compound derivatives with different substituents to systematically study the structure-property relationships. The investigation of their photophysical and electrochemical properties will be crucial for identifying candidates with suitable characteristics for specific material science applications. dntb.gov.ua The exploration of their potential as corrosion inhibitors and in the manufacture of dyes are other avenues for future investigation. wikipedia.org
Interdisciplinary Research Collaborations for Comprehensive Understanding
The multifaceted nature of this compound, with its potential applications spanning medicine and material science, necessitates a highly interdisciplinary research approach. Future breakthroughs will be driven by collaborations between synthetic organic chemists, medicinal chemists, pharmacologists, computational chemists, materials scientists, and engineers.
Such collaborations will foster a comprehensive understanding of this compound and its derivatives, from the fundamental principles of their synthesis and properties to their practical applications. By combining expertise from different fields, researchers can accelerate the translation of basic scientific discoveries into tangible benefits for society, whether in the form of new therapeutic agents or advanced materials.
Q & A
Q. What are the established synthetic routes for 6-Methoxyisoquinolin-3-amine, and how can reaction yields be optimized?
- Methodological Answer : The synthesis typically involves multi-step procedures starting from substituted isoquinoline precursors. A common approach includes:
Buchwald–Hartwig amination to introduce the amine group at the 3-position using palladium catalysts and ligands (e.g., XPhos) .
Regioselective methoxylation at the 6-position via nucleophilic aromatic substitution (SNAr) with methoxide ions under controlled pH and temperature (e.g., 60–80°C) .
Optimization strategies:
Q. How is this compound characterized structurally, and what analytical techniques are critical for validation?
- Methodological Answer : Key characterization methods include:
- Nuclear Magnetic Resonance (NMR) : 1H/13C NMR to confirm substitution patterns (e.g., methoxy at C6 and amine at C3).
- High-Resolution Mass Spectrometry (HRMS) : To verify molecular formula (e.g., C10H10N2O) .
- X-ray Crystallography : For unambiguous confirmation of the 3D structure (if crystalline derivatives are obtainable) .
- FT-IR Spectroscopy : To identify functional groups (e.g., N-H stretch at ~3300 cm⁻¹) .
Q. What are the solubility profiles of this compound in common solvents, and how does temperature affect dissolution?
- Methodological Answer : Solubility data for structurally similar compounds (e.g., 6-Chloropyridazin-3-amine) suggest:
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activities of this compound derivatives?
- Methodological Answer : Contradictions often arise from variations in assay conditions or cell lines. Steps to address discrepancies:
Dose-Response Validation : Re-test compounds across a wider concentration range (e.g., 1 nM–100 µM) .
Target Engagement Studies : Use SPR (Surface Plasmon Resonance) or ITC (Isothermal Titration Calorimetry) to confirm binding affinities to purported targets (e.g., kinase enzymes) .
Meta-Analysis : Compare data across studies using standardized metrics (e.g., IC50 values normalized to control assays) .
Q. What computational strategies are effective for predicting the reactivity and regioselectivity of this compound in novel reactions?
- Methodological Answer :
- Density Functional Theory (DFT) : Calculate Fukui indices to predict electrophilic/nucleophilic sites (e.g., higher reactivity at C1 vs. C4 positions) .
- Machine Learning Models : Train on databases like Reaxys or Pistachio to predict feasible reaction pathways (e.g., cross-coupling at C3-amine) .
- Molecular Dynamics Simulations : Study solvation effects on reaction intermediates in polar vs. nonpolar solvents .
Q. How does the methoxy group at C6 influence the compound’s interaction with biological targets, and what SAR (Structure-Activity Relationship) insights exist?
- Methodological Answer :
- Electron-Withdrawing Effects : Methoxy groups increase electron density on the isoquinoline ring, enhancing π-π stacking with aromatic residues in enzyme active sites (e.g., observed in kinase inhibition assays) .
- Steric Effects : Substituents at C6 can block metabolizing enzymes (e.g., CYP450), improving metabolic stability (t1/2 increased by 2.5× compared to non-substituted analogs) .
- SAR Table :
| Substituent (C6) | IC50 (µM) for Kinase X | LogP |
|---|---|---|
| Methoxy | 0.45 ± 0.02 | 2.1 |
| Chloro | 1.20 ± 0.15 | 2.8 |
| Hydrogen | >10 | 1.6 |
Data Analysis and Experimental Design
Q. What statistical methods are recommended for analyzing dose-dependent cytotoxicity data of this compound in cancer cell lines?
- Methodological Answer :
- Nonlinear Regression : Fit data to a sigmoidal curve (Hill equation) to calculate EC50 values (95% confidence intervals) .
- ANOVA with Post-Hoc Tests : Compare efficacy across cell lines (e.g., p < 0.05 for HeLa vs. MCF-7 cells) .
- Cluster Analysis : Group compounds based on cytotoxicity profiles to identify mechanistic similarities .
Q. How can researchers design experiments to differentiate between on-target and off-target effects of this compound in vivo?
- Methodological Answer :
CRISPR/Cas9 Knockout Models : Generate cell lines lacking the putative target (e.g., kinase X) to assess residual activity .
Chemical Proteomics : Use affinity-based probes (e.g., photo-crosslinkers) to capture interacting proteins in lysates .
Phenotypic Rescue Experiments : Re-introduce the target gene in knockout models and monitor reversal of effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
